2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one
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Overview
Description
2-(Benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one, also known as compound BSM-7C-3D, is a quinazolinone-based compound that has been studied for its potential applications in scientific research. This compound has been found to be a potent inhibitor of the enzyme S-adenosylhomocysteine hydrolase (SAHH) and has been used in studies of SAHH-related diseases and conditions. In
Scientific Research Applications
Medicinal Chemistry Applications
Quinazoline derivatives have been extensively studied for their diverse biological activities, making them significant in medicinal chemistry. The stability of the quinazolinone nucleus allows for the introduction of various bioactive moieties, creating new potential medicinal agents. These compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, addressing the challenge of antibiotic resistance and solubility issues in drug development (Tiwary et al., 2016).
Optoelectronic Material Development
Quinazolines are also pivotal in the synthesis and application of optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of quinazoline derivatives make them suitable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These compounds are of interest as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Anticancer Research
Quinazoline derivatives have been highlighted for their anticancer properties, with many compounds showing the ability to inhibit EGFR (Epidermal Growth Factor Receptor), a target in cancer therapy. These derivatives offer a broad spectrum of biological properties, including anticancer, antibacterial, anti-inflammatory, antimalarial, and antihypertensive activities. The diversity in quinazoline structure allows targeting various therapeutic proteins, making it a promising field for developing new anticancer drugs (Ravez et al., 2015).
Synthetic Chemistry Advances
The synthesis of quinazolines has been a focus of research due to their significant biological properties. Recent advances have explored eco-friendly, mild, atom-efficient, multi-component synthetic strategies for quinazoline construction. These methodologies aim to provide an effective understanding and development of novel quinazolines, contributing to future research and applications in medicinal chemistry and beyond (Faisal & Saeed, 2021).
Safety and Hazards
properties
IUPAC Name |
2-(benzylsulfanylmethyl)-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-16-10-17(2)12-20(11-16)27-23(15-29-14-18-6-4-3-5-7-18)26-22-13-19(25)8-9-21(22)24(27)28/h3-13H,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEKGNSFZUVWJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)CSCC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.